molecular formula C14H8F5NO2 B10968521 N-(pentafluorophenyl)-2-phenoxyacetamide

N-(pentafluorophenyl)-2-phenoxyacetamide

Cat. No.: B10968521
M. Wt: 317.21 g/mol
InChI Key: NRSWTMORICYQQD-UHFFFAOYSA-N
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Description

N-(Pentafluorophenyl)-2-phenoxyacetamide is a fluorinated acetamide derivative characterized by a pentafluorophenyl group attached to the nitrogen atom and a phenoxy moiety at the 2-position of the acetamide backbone. The pentafluorophenyl group enhances electronegativity and lipophilicity, which may improve binding affinity to biological targets or environmental persistence compared to non-fluorinated analogs .

Properties

Molecular Formula

C14H8F5NO2

Molecular Weight

317.21 g/mol

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-2-phenoxyacetamide

InChI

InChI=1S/C14H8F5NO2/c15-9-10(16)12(18)14(13(19)11(9)17)20-8(21)6-22-7-4-2-1-3-5-7/h1-5H,6H2,(H,20,21)

InChI Key

NRSWTMORICYQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentafluorophenyl)-2-phenoxyacetamide typically involves the reaction of pentafluoroaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(pentafluorophenyl)-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with electron-rich sites, while the phenoxyacetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(5-Fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide ()

  • Substituents: A single fluorine atom and methyl group on the phenyl ring, with a piperazinyl group replacing the phenoxy moiety.
  • Molecular weight (~385.43 g/mol) is higher due to the piperazine ring.

2-Chloro-N-(4-fluorophenyl)acetamide ()

  • Substituents : Chlorine at the 2-position and fluorine at the 4-position of the phenyl ring.
  • Key Differences: The chloroacetamide backbone is simpler, lacking the phenoxy group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability .

N-(1-Adamantyl)-2-phenoxyacetamide ()

  • Substituents : A bulky adamantyl group instead of pentafluorophenyl.

Flufenacet ()

  • Substituents : Trifluoromethyl-thiadiazolyl and isopropyl groups.
  • Key Differences : As a commercial herbicide, Flufenacet’s thiadiazole ring and trifluoromethyl group enhance herbicidal potency and photostability. The target compound’s pentafluorophenyl group may offer similar stability but lacks the thiadiazole’s heterocyclic reactivity .

Anti-inflammatory and Analgesic Derivatives ()

  • Compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide exhibit anti-inflammatory activity (e.g., COX-2 inhibition) due to electron-withdrawing substituents (bromo, nitro) on the phenoxy ring . The pentafluorophenyl group in the target compound may amplify this effect through stronger electron withdrawal.

Herbicidal Activity ()

  • N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives show herbicidal efficacy via inhibition of acetolactate synthase (ALS). The pentafluorophenyl group’s electronegativity could enhance target binding but may require formulation adjustments to mitigate soil persistence .

Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Applications
N-(Pentafluorophenyl)-2-phenoxyacetamide ~303.2 Pentafluorophenyl, phenoxy ~3.8 Agrochemicals, Pharmaceuticals
N-(1-Adamantyl)-2-phenoxyacetamide 285.38 Adamantyl ~4.5 CNS-targeting drugs
Flufenacet 364.34 Trifluoromethyl, thiadiazolyl ~3.2 Herbicide
2-Chloro-N-(4-fluorophenyl)acetamide 201.62 Chloro, fluoro ~2.1 Synthetic intermediate

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